4-Bromo-4-(tributylstannyl)but-3-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

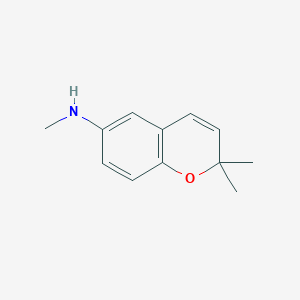

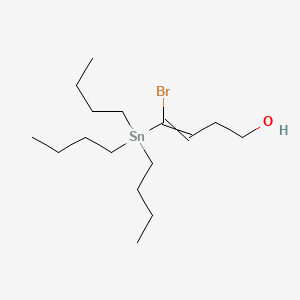

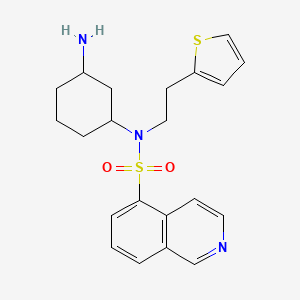

4-Bromo-4-(tributilestañil)but-3-en-1-ol es un compuesto organoestánnico con la fórmula molecular C16H33BrOSn. Este compuesto es notable por su uso en síntesis orgánica, particularmente en la formación de enlaces carbono-carbono. La presencia de grupos tanto bromo como tributilestañil lo convierte en un intermedio versátil en diversas reacciones químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Bromo-4-(tributilestañil)but-3-en-1-ol típicamente involucra la reacción de 4-bromo-1-buteno con hidruro de tributilestaño en presencia de un iniciador radical como el azobisisobutironitrilo (AIBN). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno, para evitar la oxidación. La reacción procede a través de un mecanismo radical, donde el radical tributilestaño se suma al doble enlace de 4-bromo-1-buteno, seguido de una abstracción de hidrógeno para producir el producto deseado.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y escalar la producción de manera eficiente.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Bromo-4-(tributilestañil)but-3-en-1-ol experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.

Reacciones de Oxidación: El grupo hidroxilo puede ser oxidado a un grupo carbonilo usando agentes oxidantes como el clorocromato de piridinio (PCC).

Reacciones de Acoplamiento: El grupo tributilestañil puede participar en reacciones de acoplamiento de Stille con haluros de arilo o vinilo para formar nuevos enlaces carbono-carbono.

Reactivos y Condiciones Comunes

Sustitución: Nucleófilos como la azida de sodio o el tiolato de potasio en disolventes apróticos polares.

Oxidación: PCC o periodinano de Dess-Martin en diclorometano.

Acoplamiento: Catalizadores de paladio en presencia de una base como el carbonato de cesio.

Productos Principales

Sustitución: Formación de azidas, tioles o éteres.

Oxidación: Formación de aldehídos o cetonas.

Acoplamiento: Formación de compuestos biarilo o vinilo-arilo.

Aplicaciones Científicas De Investigación

4-Bromo-4-(tributilestañil)but-3-en-1-ol es ampliamente utilizado en la investigación científica debido a su versatilidad:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas, incluidos productos naturales y productos farmacéuticos.

Biología: Empleados en la modificación de biomoléculas para estudiar las vías y los mecanismos biológicos.

Medicina: Utilizados en el desarrollo de nuevos fármacos y agentes terapéuticos.

Industria: Aplicados en la producción de materiales avanzados, incluidos polímeros y componentes electrónicos.

Mecanismo De Acción

El mecanismo de acción de 4-Bromo-4-(tributilestañil)but-3-en-1-ol involucra su capacidad para participar en reacciones de sustitución radical y nucleofílica. El átomo de bromo puede ser fácilmente desplazado por nucleófilos, mientras que el grupo tributilestañil puede estabilizar los radicales, facilitando diversas reacciones de acoplamiento. Estas propiedades lo convierten en una herramienta valiosa en la química orgánica sintética.

Comparación Con Compuestos Similares

Compuestos Similares

- 4-Bromo-4-(trimetilestañil)but-3-en-1-ol

- 4-Bromo-4-(trifenilestañil)but-3-en-1-ol

- 4-Cloro-4-(tributilestañil)but-3-en-1-ol

Singularidad

4-Bromo-4-(tributilestañil)but-3-en-1-ol es único debido a la combinación de grupos bromo y tributilestañil, que proporcionan patrones de reactividad distintos. El grupo tributilestañil ofrece mejor solubilidad y estabilidad en comparación con los análogos trimetilestañil o trifenilestañil, lo que lo hace más adecuado para diversas aplicaciones sintéticas.

La versatilidad y las propiedades únicas de este compuesto lo convierten en un activo valioso tanto en la investigación académica como en las aplicaciones industriales.

Propiedades

Número CAS |

616242-59-2 |

|---|---|

Fórmula molecular |

C16H33BrOSn |

Peso molecular |

440.0 g/mol |

Nombre IUPAC |

4-bromo-4-tributylstannylbut-3-en-1-ol |

InChI |

InChI=1S/C4H6BrO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |

Clave InChI |

QOENQOCVMZOXGY-UHFFFAOYSA-N |

SMILES canónico |

CCCC[Sn](CCCC)(CCCC)C(=CCCO)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)

propanedinitrile](/img/structure/B12592176.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)